molecular formula C17H19F4N3O2 B2377635 N1-cyclopropyl-N4-(4-fluoro-3-(trifluoromethyl)phenyl)piperidine-1,4-dicarboxamide CAS No. 1219841-96-9

N1-cyclopropyl-N4-(4-fluoro-3-(trifluoromethyl)phenyl)piperidine-1,4-dicarboxamide

Cat. No.: B2377635
CAS No.: 1219841-96-9
M. Wt: 373.352
InChI Key: GAPVVIXBQPNWFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-cyclopropyl-N4-(4-fluoro-3-(trifluoromethyl)phenyl)piperidine-1,4-dicarboxamide is a useful research compound. Its molecular formula is C17H19F4N3O2 and its molecular weight is 373.352. The purity is usually 95%.
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Scientific Research Applications

PET Imaging and Neuroinflammation

N1-cyclopropyl-N4-(4-fluoro-3-(trifluoromethyl)phenyl)piperidine-1,4-dicarboxamide and its derivatives have been explored for their potential in positron emission tomography (PET) imaging, particularly targeting neuroinflammation, a key component in neurodegenerative diseases like Alzheimer’s disease. For instance, one study developed a fluorine-18 labeled ligand for PET imaging of colony-stimulating factor 1 receptor (CSF1R), highlighting the compound's promise in neuroinflammation imaging due to its specificity and significant uptake in models of induced neuroinflammation, suggesting potential applications in diagnosing and monitoring neurodegenerative conditions (H. Lee et al., 2022).

Serotonin Receptor Imaging

Derivatives of this compound have also been utilized in the development of new PET tracers for serotonin 5-HT1A receptors, a critical target for understanding neuropsychiatric disorders. A study synthesized novel fluoropyridinyl carboxamides with high affinity and selectivity towards 5-HT1A receptors, demonstrating potential as improved PET radioligands for in vivo quantification of these receptors, which is crucial for the study of psychiatric and neurodegenerative diseases (Gonzalo García et al., 2014).

Metabolic Disposition and Drug Interaction Studies

Another significant area of research involving this compound focuses on its metabolic disposition and potential drug interactions, particularly with cytochrome P450 3A4. Studies have detailed the metabolic pathways and interactions of casopitant, a derivative, providing insights into its pharmacokinetics and potential drug-drug interactions. This research is vital for understanding the safety and efficacy profiles of drugs within this class, informing clinical use and development strategies (L. Miraglia et al., 2010; P. Motta et al., 2011).

Synthesis and Chemical Properties

Research into the synthesis and chemical properties of this compound derivatives has also been conducted. This includes developing novel synthetic methods and understanding the compound's photostability, which is essential for developing new drugs and imaging agents with improved properties and efficacy (Zhihui Zhou et al., 2021).

Properties

IUPAC Name

1-N-cyclopropyl-4-N-[4-fluoro-3-(trifluoromethyl)phenyl]piperidine-1,4-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F4N3O2/c18-14-4-3-12(9-13(14)17(19,20)21)22-15(25)10-5-7-24(8-6-10)16(26)23-11-1-2-11/h3-4,9-11H,1-2,5-8H2,(H,22,25)(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPVVIXBQPNWFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)N2CCC(CC2)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F4N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.